

SR-4835: A Deep Dive into its CDK12/13 Selectivity Profile

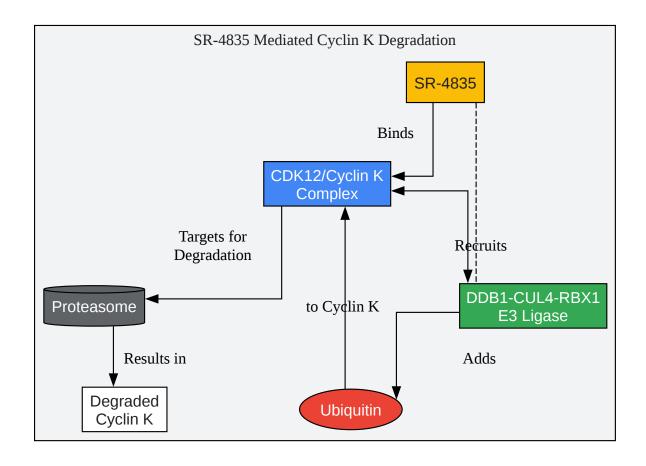
Author: BenchChem Technical Support Team. Date: December 2025

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] This technical guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Biochemical Selectivity and Potency

SR-4835 demonstrates remarkable selectivity for CDK12 and CDK13 over a broad panel of other kinases. In a screening against over 450 kinases, **SR-4835** showed minimal off-target activity.[3][4] Its potent inhibitory activity against CDK12 and CDK13 is highlighted by low nanomolar IC50 and Kd values.

Table 1: In Vitro Inhibitory Activity of SR-4835


Target	Assay Type	Potency (nM)
CDK12	IC50 (ADP-Glo)	99.0 ± 10.5[4]
Kd (Binding Affinity)	98[1][4]	
CDK13	IC50	4.9[1]
GSK3B	Kd	810[4]
GSK3A	Kd	1200[4]
CDK6	Kd	5100[4]

Mechanism of Action: An ATP-Competitive Inhibitor and Molecular Glue

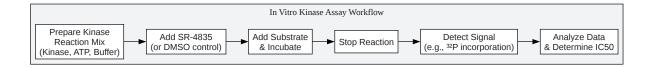
SR-4835 functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK12 and CDK13.[2][3][5] Structural studies have revealed that it interacts with key residues in the kinase hinge region, including Tyr-815, Met-816, and Asp-819 of CDK12.[3]

A unique aspect of **SR-4835**'s mechanism is its function as a "molecular glue."[6][7] It facilitates the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[6] This degradation of Cyclin K is a key contributor to the cellular effects of **SR-4835**.

Click to download full resolution via product page

Caption: **SR-4835** molecular glue mechanism.

Cellular Effects


In cellular contexts, **SR-4835**'s inhibition of CDK12/13 leads to several key downstream effects. It suppresses the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2), with an EC50 of 100 nM in In-Cell Western assays.[3] This disruption of transcriptional regulation leads to decreased expression of core DNA Damage Response (DDR) proteins, such as ATM and RAD51.[1][2] Consequently, **SR-4835** synergizes with DNA-damaging agents and PARP inhibitors to induce cell death in cancer cells, particularly in triplenegative breast cancer (TNBC).[1][6]

Experimental Protocols Radioactive Kinase Assay (for IC50 Determination)

This protocol is adapted from in vitro kinase assays used to characterize SR-4835.[5]

- Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant CDK12/CycK or CDK13/CycK kinase (e.g., 0.2 μM), a suitable substrate (e.g., 100 μM pS7-CTD or 50 μM His-c-Myc), and [y-32P]ATP (e.g., 0.2 mM) in kinase assay buffer.
- Inhibitor Addition: Add varying concentrations of SR-4835 (e.g., from 0.1 nM to 1 mM) to the reaction mixtures. Include a DMSO control.
- Initiation and Incubation: Initiate the kinase reaction by adding the substrate. Incubate the reactions for a defined period (e.g., 20-60 minutes) at 30°C.
- Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Detection: Spot the reaction mixtures onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [y-32P]ATP.
- Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the SR-4835 concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Probe SR-4835 | Chemical Probes Portal [chemicalprobes.org]
- 5. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing)
 DOI:10.1039/D4CB00190G [pubs.rsc.org]
- To cite this document: BenchChem. [SR-4835: A Deep Dive into its CDK12/13 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580120#sr-4835-cdk12-13-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com